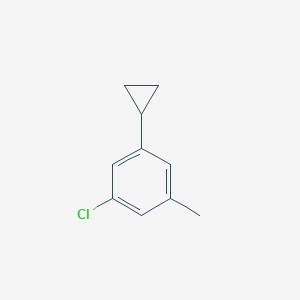
1-Chloro-3-cyclopropyl-5-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-cyclopropyl-5-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a chlorine atom, a cyclopropyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclopropyl-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-cyclopropyl-5-methylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and purification steps to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-Chloro-3-cyclopropyl-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce other functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or other strong bases can be used to replace the chlorine atom.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions.
Major Products Formed:
Substitution: Formation of 3-cyclopropyl-5-methylphenol or other substituted derivatives.
Oxidation: Formation of 3-cyclopropyl-5-methylbenzoic acid.
Reduction: Formation of 3-cyclopropyl-5-methylbenzene.
科学的研究の応用
1-Chloro-3-cyclopropyl-5-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 1-Chloro-3-cyclopropyl-5-methylbenzene involves its interaction with molecular targets through its functional groups. The chlorine atom and the cyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution and addition reactions, contributing to the compound’s overall chemical behavior .
類似化合物との比較
1-Chloro-3-methylbenzene: Similar structure but lacks the cyclopropyl group.
1-Chloro-4-methylbenzene: Similar structure with the chlorine and methyl groups in different positions.
1-Chloro-2-cyclopropylbenzene: Similar structure but with different substitution patterns.
Uniqueness: 1-Chloro-3-cyclopropyl-5-methylbenzene is unique due to the presence of both a cyclopropyl group and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
特性
分子式 |
C10H11Cl |
|---|---|
分子量 |
166.65 g/mol |
IUPAC名 |
1-chloro-3-cyclopropyl-5-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7-4-9(8-2-3-8)6-10(11)5-7/h4-6,8H,2-3H2,1H3 |
InChIキー |
STFDOWXOJFEQNH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)Cl)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


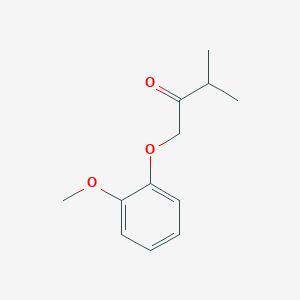
![Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate](/img/structure/B13699939.png)
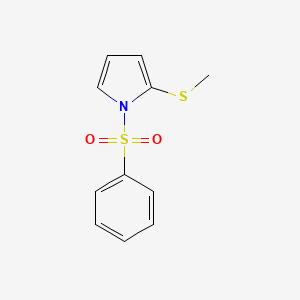
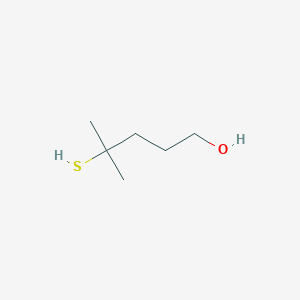
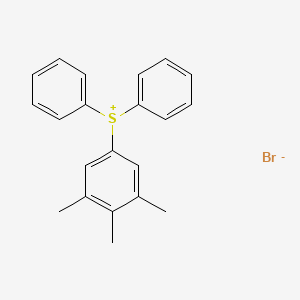
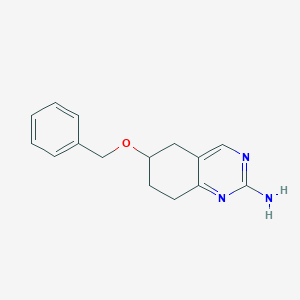
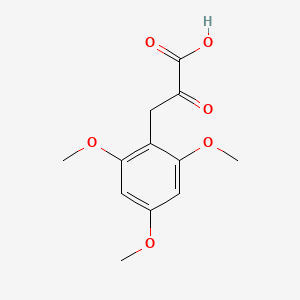
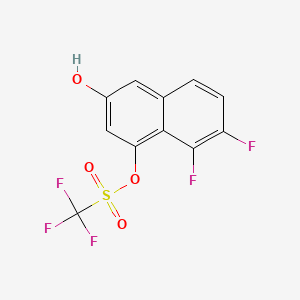

![(tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl](2-pyridyl)]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide](/img/structure/B13699977.png)


![Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13700003.png)

